

# An In-depth Technical Guide to the Physicochemical Properties of 2'Nitroacetanilide

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This technical guide provides a comprehensive overview of the melting and boiling points of **2'-Nitroacetanilide**, targeting researchers, scientists, and professionals in drug development. It includes a detailed summary of its physical constants, standardized experimental protocols for their determination, and a workflow diagram for clarity.

# Physicochemical Data of 2'-Nitroacetanilide

**2'-Nitroacetanilide** is a light yellow solid organic compound. Its key physical properties are summarized in the table below. It is soluble in boiling water, benzene, ethanol, chloroform, and alkali solutions, but only slightly soluble in cold water.



Property	Value	Notes
Melting Point	88.0 - 94.0 °C[1][2][3]	A narrower range of 90-93 °C is also reported. The melting point of a pure substance is typically a sharp range.[4][5] Impurities can lead to a depression and broadening of the melting point range.[4][5]
Boiling Point	388.1 °C[6]	At standard atmospheric pressure (760 mmHg).
100 °C	At a reduced pressure of 0.133 kPa.	
312.97 °C	This is a rough estimate.[1][2]	-
Molecular Formula	C8H8N2O3	-
Molecular Weight	180.16 g/mol	-
Density	~1.34 - 1.42 g/cm <sup>3</sup> [1][2][6]	-

# **Experimental Protocols**

The following sections detail the standardized methodologies for determining the melting and boiling points of organic compounds like **2'-Nitroacetanilide**.

# **Melting Point Determination: Capillary Method**

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[7] The principle involves heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.[7]

### Apparatus:

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]



- Capillary tubes (sealed at one end)[4]
- Thermometer
- Sample of 2'-Nitroacetanilide (finely powdered and dry)[7]
- Watch glass or weighing paper[4]

### Procedure:

- Sample Preparation: Place a small amount of finely powdered, dry 2'-Nitroacetanilide onto a clean watch glass.[7][8]
- Packing the Capillary Tube: Gently press the open end of a capillary tube into the sample, forcing a small amount of the powder into the tube.[4] Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[8][9]
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[7] If using a Thiele tube, attach the capillary to a thermometer.[9]
- Heating:
  - Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point.[5] This helps in saving time for the accurate determination.[4]
  - Accurate Determination: Allow the apparatus to cool. Start heating again, but at a much slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[4]
- Observation and Recording:
  - Record the temperature (T1) at which the first drop of liquid appears.[8]
  - Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[8]
  - The melting point is reported as the range between T1 and T2.[4]



# **Boiling Point Determination: Micro-Reflux Method**

For determining the boiling point when only a small amount of the substance is available, the micro-boiling point or micro-reflux method is suitable.[10] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11]

### Apparatus:

- Small test tube or fusion tube[10][12]
- Capillary tube (sealed at one end)[12]
- Thermometer
- Heating apparatus (e.g., aluminum block or oil bath)[12]
- Sample of 2'-Nitroacetanilide

### Procedure:

- Sample Preparation: Place a few milliliters of the liquid sample into the test tube.[12]
- Capillary Inversion: Place the capillary tube into the test tube with its open end downwards.
   [12]
- Apparatus Setup: Secure the test tube in the heating block and position a thermometer so
  that its bulb is close to the opening of the inverted capillary tube, but not touching the bottom
  of the test tube.[12]
- Heating: Begin heating the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[13]
- Observation and Recording:
  - When the liquid reaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]
  - At this point, remove the heat source and allow the apparatus to cool slowly.

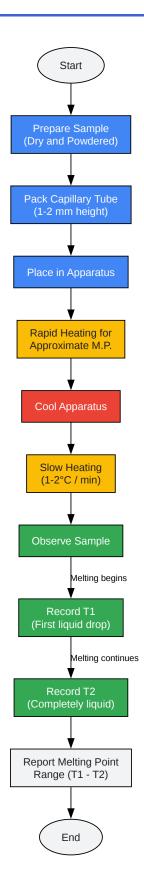


- The stream of bubbles will slow down and eventually stop. The exact moment the liquid begins to enter the capillary tube is when the vapor pressure inside the capillary equals the external pressure.[11][13]
- Record the temperature at this precise moment. This temperature is the boiling point of the liquid.[13]

# **Visualized Workflow**

The following diagram illustrates the logical workflow for the experimental determination of a melting point using the capillary method.





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Workflow for Melting Point Determination.



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